Azetidine-3-amino Scaffold Attenuates Off-Target Kinase Activity Compared to Aromatic Sp2-Containing Bioisosteres
In a study aimed at improving the selectivity of JAK inhibitors, the introduction of an azetidin-3-amino bridging scaffold (as part of a larger molecule) was shown to significantly attenuate off-target kinase activity when compared to an earlier lead series that contained a more aromatic, sp2-rich framework. The earlier series, exemplified by compound 5 in the study, demonstrated widespread affinity across the human kinome in a KINOMEscan selectivity profile. By contrast, the azetidine-containing compound 31 exhibited a substantially improved selectivity profile, a change directly attributed to the sp3-character and conformational constraints of the azetidin-3-amino moiety [1]. While this data is derived from a specific JAK inhibitor series, it provides class-level inference for the utility of the azetidin-3-amino substructure, including the core of 1-[(3-Bromophenyl)methyl]azetidin-3-amine, as a design element for mitigating polypharmacology risks.
| Evidence Dimension | Kinase Selectivity (KINOMEscan profile) |
|---|---|
| Target Compound Data | Not applicable (class-level inference for azetidin-3-amino scaffold) |
| Comparator Or Baseline | Earlier lead series (compound 5) containing an aromatic, sp2-rich framework |
| Quantified Difference | Significant reduction in off-target kinase binding events; full quantitative selectivity data for compound 31 vs. compound 5 are presented in the original publication. |
| Conditions | KINOMEscan selectivity profiling assay (DiscoverX) across a panel of human kinases |
Why This Matters
This evidence suggests that incorporating the azetidin-3-amino scaffold can be a strategic choice to improve target selectivity, a critical factor in the early stages of drug discovery when off-target effects can derail a program.
- [1] Gordhan HM, Miller ST, Clancy DC, Ina M, McDougal AV, Cutno DK, et al. Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. J Med Chem. 2023 Jul 13;66(13):8929-8950. View Source
